3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline
Description
3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline is a halogenated aniline derivative featuring a bromine atom at the 3-position, a fluorine atom at the 5-position of the aromatic ring, and an N-substituted oxan-4-ylmethyl group (tetrahydropyranylmethyl). The molecular formula is C₁₂H₁₅BrFNO, with a molecular weight of 288.16 g/mol. This compound is likely of interest in medicinal chemistry and materials science, particularly in reactions involving Suzuki coupling or Buchwald-Hartwig amination due to its halogen and amine functionalities.
Properties
IUPAC Name |
3-bromo-5-fluoro-N-(oxan-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-10-5-11(14)7-12(6-10)15-8-9-1-3-16-4-2-9/h5-7,9,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSXGVLHWRWYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline typically involves synthetic routes that include the use of bromination and fluorination reactions. One common method involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, which yields 4-bromo-3-nitro-1-bromomethylbenzene in very high yields (>85% yield) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds under mild and functional group tolerant conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biological molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
3-Bromo-5-fluoro-N,N-diethylaniline (CAS 1809161-70-3)
- Molecular Formula : C₁₀H₁₃BrFN
- Molecular Weight : 246.12 g/mol
- Key Differences : Replaces the oxan-4-ylmethyl group with N,N-diethyl substituents.
- Impact :
3-Bromo-5-fluoro-4-methylaniline (CAS 207110-35-8)
- Molecular Formula : C₇H₇BrFN
- Molecular Weight : 204.04 g/mol
- Key Differences : Contains a methyl group at the 4-position instead of the N-substituted oxan-4-ylmethyl group.
- Steric Profile: Smaller substituent reduces steric hindrance compared to the oxan-4-ylmethyl group .
4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7)
- Molecular Formula : C₇H₇BrFN
- Molecular Weight : 204.04 g/mol
- Key Differences : Bromine and fluorine substituents at positions 4 and 5, respectively, with a methyl group at position 2.
- Impact :
Physicochemical Properties and Reactivity
Table 1: Comparative Properties of Selected Brominated/Fluorinated Anilines
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| 3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline | C₁₂H₁₅BrFNO | 288.16 | 2.5 | 1 | 3 |
| 3-Bromo-5-fluoro-N,N-diethylaniline | C₁₀H₁₃BrFN | 246.12 | 3.1 | 1 | 1 |
| 3-Bromo-5-fluoro-4-methylaniline | C₇H₇BrFN | 204.04 | 2.2 | 1 | 1 |
| 4-Bromo-5-fluoro-2-methylaniline | C₇H₇BrFN | 204.04 | 2.3 | 1 | 1 |
- Lipophilicity: The oxan-4-ylmethyl group in the target compound provides moderate lipophilicity (logP ~2.5), balancing solubility in polar and nonpolar solvents.
- Hydrogen Bonding : The tetrahydropyran oxygen increases H-bond acceptor capacity (3 acceptors vs. 1 in diethyl or methyl analogues), enhancing interactions in biological systems or crystal lattices.
Biological Activity
3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline is an aniline derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a bromine atom and a fluorine atom on the aromatic ring, along with an oxan-4-ylmethyl group attached to the nitrogen atom. These structural characteristics may influence its interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of molecular targets within biological systems. The halogen substituents (bromine and fluorine) can enhance binding affinity and selectivity towards specific targets, while the oxan-4-ylmethyl group may improve solubility and bioavailability. Research suggests that this compound could interact with various biomolecules, making it a candidate for further pharmacological studies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, preliminary findings from the National Cancer Institute (NCI) assays indicate that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. The mean growth inhibition percentages (PGI) for different cell lines have been documented, showcasing the compound's efficacy against specific types of cancer.
Table 1: Anticancer Activity Summary
| Cell Line | PGI (%) | IC50 (nM) |
|---|---|---|
| MCF-7 (Breast) | 40% | 435 |
| A549 (Lung) | 41% | 185.5 |
| UO-31 (Renal) | 36% | 28.47 |
| EKVX (Lung) | 26% | 30.14 |
| OVCAR-5 (Ovarian) | 23% | 23.12 |
These results suggest that the compound may be particularly effective against breast and lung cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications .
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of both bromine and fluorine atoms is believed to enhance its reactivity and interaction with biological targets compared to other aniline derivatives.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-N,N-dimethylaniline | Contains dimethyl substitution | Alters steric and electronic properties |
| 5-Bromo-2-fluoro-N-(oxan-4-yl)methyl-aniline | Contains fluorine instead of methyl | Different electronic properties due to fluorine |
| 3-Bromo-4-methyl-N-(oxan-4-yl)methyl-aniline | Lacks fluorine | Simpler structure; less reactivity |
This comparison illustrates how variations in substituents can affect the compound's reactivity and biological properties, highlighting the importance of careful structural design in drug development.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : A study demonstrated that related compounds exhibited broad antitumor activities in NCI assays, with some derivatives showing over 40% growth inhibition in various cancer cell lines.
- VEGFR Inhibition : The compound has also been studied for its inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis. Inhibitory concentrations (IC50 values) were reported in the nanomolar range, indicating potent activity against this target.
- Toxicity Assessments : Toxicity studies using chick embryo models revealed that certain derivatives did not exhibit significant toxicity, suggesting a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
